molecular formula C8H14Cl4O3 B14559853 2,2-Dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane CAS No. 62189-85-9

2,2-Dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane

Cat. No.: B14559853
CAS No.: 62189-85-9
M. Wt: 300.0 g/mol
InChI Key: KNZWPZOOKFXEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane is an organic compound that belongs to the class of chlorinated ethers. These compounds are characterized by the presence of chlorine atoms and ether linkages in their molecular structure. Chlorinated ethers are often used in various industrial applications due to their chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane typically involves the reaction of ethylene oxide with chlorinated precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ether linkages. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors equipped with advanced control systems to monitor and regulate the reaction parameters. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated aldehydes or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while substitution reactions can produce a variety of functionalized ethers.

Scientific Research Applications

2,2-Dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2,2-Dichloro-1,1-bis(2-ch

Properties

CAS No.

62189-85-9

Molecular Formula

C8H14Cl4O3

Molecular Weight

300.0 g/mol

IUPAC Name

2,2-dichloro-1,1-bis(2-chloroethoxy)-1-ethoxyethane

InChI

InChI=1S/C8H14Cl4O3/c1-2-13-8(7(11)12,14-5-3-9)15-6-4-10/h7H,2-6H2,1H3

InChI Key

KNZWPZOOKFXEGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(Cl)Cl)(OCCCl)OCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.